(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-5-17-11-9(15)7-6-8-10(11)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBERFIDCXQNDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound exhibits certain characteristics such as aggregation-induced emission (aie) features, excited-state intramolecular proton transfer (esipt) mechanisms, and intramolecular charge transfer (ict) effects. These characteristics suggest that the compound may interact with its targets through these mechanisms, leading to changes in the targets’ function or activity.
Biochemical Pathways
The compound’s ESIPT and ICT effects suggest that it may influence pathways involving proton transfer and charge transfer
Biological Activity
(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections provide an overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-chloro-3-ethylbenzo[d]thiazole with pivaloyl chloride in the presence of a suitable base. The reaction conditions can vary, but common solvents include dichloromethane or dimethylformamide.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these pathogens were recorded at concentrations as low as 10 µg/mL, indicating potent antibacterial activity .
Anticancer Properties
Research has demonstrated that benzothiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound inhibited cell proliferation with an IC50 value of 15 µM . This suggests a promising avenue for further development as a chemotherapeutic agent.
The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cellular processes. Specifically, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to increased DNA damage in cancer cells .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Thiazole Derivatives
Key Observations:
Substituent Effects :
- The target compound’s 4-chloro-3-ethyl group contrasts with 4-bromophenyl in 6e/6f and 2,4-dichlorophenyl in the benzamide analog . Chloro and bromo substituents influence electron-withdrawing effects, while ethyl groups add steric bulk.
- Pivalamide vs. Linear Amides : The tert-butyl group in the target compound may reduce solubility compared to the octanamide/decanamide chains in 6e/6f but could enhance metabolic stability .
Biological Activity: Compounds 4a-4i (Table 1) exhibit monoamine oxidase (MAO) inhibitory activity, attributed to their thiazole-acetamide motifs . The target compound’s pivalamide group might modulate MAO affinity differently due to steric hindrance. 6e/6f lack reported activity data but share structural similarities with antiparasitic or anticancer agents due to quinoline-thiazole hybrids .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for 6e/6f , which involve condensation of thiazole intermediates with acyl chlorides .
- describes sulfonamide-thiazole derivatives synthesized via reactions with ethyl bromoacetate, suggesting shared synthetic strategies for amide-linked thiazoles .
Functional Group Impact on Physicochemical Properties
- Pivalamide Group : The bulky tert-butyl group in the target compound may lower water solubility compared to linear amides (e.g., 6e/6f) but could improve membrane permeability and resistance to enzymatic hydrolysis.
- Chloro vs. Bromo Substituents : Chlorine’s smaller atomic radius and lower polarizability compared to bromine may result in weaker halogen bonding interactions in biological targets .
- Ethyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
